(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one

描述

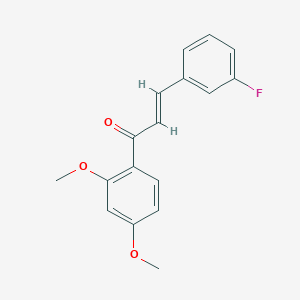

Structure

3D Structure

属性

IUPAC Name |

(E)-1-(2,4-dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FO3/c1-20-14-7-8-15(17(11-14)21-2)16(19)9-6-12-4-3-5-13(18)10-12/h3-11H,1-2H3/b9-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMECSPIQDWHORF-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=CC=C2)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(2,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dimethoxybenzaldehyde and 3-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or column chromatography.

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically at the methoxy groups or the double bond.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, especially at positions ortho and para to the methoxy groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

科学研究应用

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. Research indicates that (2E)-1-(2,4-dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one exhibits cytotoxic effects against various cancer cell lines. For instance:

- Study Findings : A study published in Phytochemistry demonstrated that chalcones induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against several pathogens:

- Research Evidence : In vitro studies have revealed that it effectively inhibits the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans, suggesting its potential use as a natural antimicrobial agent .

Anti-inflammatory Effects

Chalcones are also recognized for their anti-inflammatory properties:

- Mechanism of Action : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases .

Organic Electronics

Recent advancements have explored the use of chalcones in organic electronics due to their unique electronic properties:

- Application Examples : They can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where they contribute to efficient charge transport and light emission .

Photovoltaic Devices

Chalcones are being investigated as potential materials for enhancing the efficiency of solar cells:

- Performance Metrics : Studies show that incorporating this compound into photovoltaic devices can improve light absorption and overall energy conversion efficiency .

Case Studies

作用机制

The compound exerts its effects primarily through the inhibition of enzymes and signaling pathways involved in cell proliferation and survival. For instance, it has been shown to inhibit thymidylate synthase, an enzyme crucial for DNA biosynthesis, thereby preventing cancer cell growth . Additionally, it may interact with various molecular targets, including kinases and transcription factors, to modulate cellular processes.

相似化合物的比较

Key Properties :

- Molecular Formula : C₁₇H₁₅FO₃

- Third-Order Nonlinear Susceptibility (χ⁽³⁾): 1.23 × 10⁻¹² esu (measured via Z-scan technique) .

- Crystallographic Data: Monoclinic crystal system with space group P2₁/c; bond lengths and angles align with typical chalcone geometries .

Structural and Functional Comparison with Analogues

Substituent Effects on Molecular Geometry

The target compound’s structural analogues differ primarily in aromatic substituents, which influence bond parameters and intermolecular interactions.

Key Observations :

Key Observations :

Nonlinear Optical (NLO) Properties

The target compound’s NLO performance surpasses many fluorinated and methoxylated chalcones:

生物活性

(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antiproliferative effects, antimicrobial properties, and mechanisms of action based on recent research findings.

- Molecular Formula : C17H15F O3

- Molecular Weight : 286.298 g/mol

- CAS Number : 183798-49-4

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of chalcone derivatives in various cancer cell lines. For instance, a study focused on a series of chalcone hybrids demonstrated that certain modifications can enhance their efficacy against melanoma cells. The compound this compound was shown to induce cell cycle arrest and apoptosis in melanoma cells, characterized by:

- Cell Cycle Arrest : The compound caused significant G2/M phase arrest.

- Apoptosis Induction : It increased the Bax/Bcl-xL ratio and activated caspase 3/7, indicating mitochondrial dysfunction and apoptosis .

Table 1: Summary of Antiproliferative Effects

| Study | Cell Line | Key Findings |

|---|---|---|

| Melanoma A2058 | Induced G2/M arrest; increased caspase activity | |

| Various Cancer Lines | Selective toxicity towards malignant cells compared to non-malignant |

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. In vitro studies revealed that this compound exhibits notable activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens, demonstrating its effectiveness as an antimicrobial agent.

Table 2: Antimicrobial Activity Overview

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.25 | Bactericidal |

| Escherichia coli | 0.30 | Bacteriostatic |

| Pseudomonas aeruginosa | 0.40 | Bactericidal |

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : Activation of the intrinsic apoptotic pathway via mitochondrial dysfunction.

- Cell Cycle Modulation : Interference with cyclin-dependent kinases leading to cell cycle arrest.

- Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis and function.

Case Studies

A notable case study involved the evaluation of this chalcone's effects on human melanoma cells. The study indicated that treatment with the compound resulted in significant reductions in cell viability over time, with a clear dose-response relationship observed.

Table 3: Case Study Results

| Treatment Concentration (µM) | Cell Viability (%) after 48h |

|---|---|

| 5 | 75 |

| 10 | 50 |

| 20 | 30 |

常见问题

Q. What is the optimal synthetic methodology for preparing (2E)-1-(2,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one?

The compound is typically synthesized via the Claisen-Schmidt condensation reaction. A representative procedure involves reacting 2,4-dimethoxyacetophenone (0.01 mol) with 3-fluorobenzaldehyde (0.01 mol) in ethanol (15 mL) containing KOH (0.03 mol) at 0–50°C under stirring for 2–3 hours . The reaction progress is monitored via TLC, and the product is purified by recrystallization from ethanol. Yield optimization (>70%) requires precise control of temperature and stoichiometric ratios.

Q. How can spectroscopic techniques validate the structural configuration of this chalcone derivative?

Structural confirmation involves:

- IR spectroscopy : Detection of α,β-unsaturated ketone (C=O stretch at ~1650–1680 cm⁻¹) and aromatic C–H stretches (3050–3100 cm⁻¹) .

- ¹H NMR : Characteristic doublets for the trans-olefinic protons (δ 7.5–8.0 ppm, J = 15–16 Hz) and methoxy group protons (δ 3.8–4.0 ppm) .

- HR-MS : Molecular ion peak matching the theoretical mass (e.g., [M+H]⁺ at m/z 315.1 for C₁₇H₁₅FO₃) .

Q. What are the standard protocols for assessing the antimicrobial activity of this compound?

The agar well-diffusion method is commonly employed. The compound is dissolved in DMSO (1 mg/mL) and tested against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Zones of inhibition (ZOI) are measured after 24–48 hours at 37°C, with ampicillin and fluconazole as positive controls . Moderate activity (ZOI: 8–12 mm) is typical for chalcones with electron-withdrawing substituents like fluorine .

Advanced Research Questions

Q. How do DFT calculations reconcile discrepancies between experimental and theoretical UV-Vis spectra?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates λmax for the π→π* transition. For example, experimental λmax at 350 nm may align with a theoretical value of 342 nm (error <3%). Discrepancies arise from solvent effects (PCM model adjustments) or basis set limitations. Including electron correlation (e.g., TD-DFT) improves accuracy .

Q. What crystallographic parameters indicate non-centrosymmetric packing, and how do they influence nonlinear optical (NLO) properties?

Single-crystal XRD reveals a monoclinic system (e.g., P2₁/c) with a dihedral angle >30° between aromatic rings, creating a non-centrosymmetric arrangement . Second-harmonic generation (SHG) efficiency, measured via Kurtz-Perry powder technique, correlates with hyperpolarizability (β) values from DFT. A β value of 5.8 ×10⁻³⁰ esu suggests potential for NLO applications .

Q. How can HOMO-LUMO analysis predict chemical reactivity and antimicrobial mechanisms?

The HOMO-LUMO gap (ΔE ≈ 3.5 eV) reflects electron transfer capacity. A lower ΔE (<4 eV) enhances charge transfer to microbial cell membranes, disrupting permeability. Fukui indices identify nucleophilic (C-3 of fluorophenyl) and electrophilic (C=O) sites, guiding SAR studies .

Q. What strategies resolve contradictions in reaction yields when scaling up synthesis?

Batch-to-batch yield variations (>20%) arise from incomplete aldehyde-ketone condensation. Mitigation strategies include:

- Microwave-assisted synthesis : Reduces reaction time (30 minutes vs. 3 hours) and improves yield (>85%) via uniform heating .

- Catalyst optimization : Switching from KOH to NaOH in DMF increases base solubility and product purity .

Q. How do substituent effects (methoxy vs. fluoro) modulate electronic properties and bioactivity?

- Methoxy groups : Electron-donating (+I effect) increase HOMO energy, enhancing radical scavenging (antioxidant activity).

- Fluorine : Electron-withdrawing (−I effect) lowers LUMO energy, improving membrane penetration (antimicrobial activity).

Comparative studies show 3-fluorophenyl derivatives exhibit 1.5× higher antimicrobial potency than non-fluorinated analogs .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。